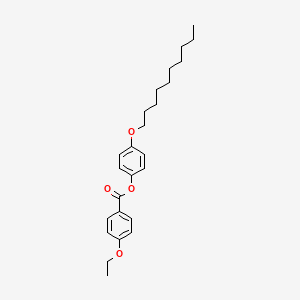
4-(Decyloxy)phenyl 4-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Decyloxy)phenyl 4-ethoxybenzoate is an organic compound with the molecular formula C25H34O4. It is a type of ester formed from the reaction between 4-(decyloxy)phenol and 4-ethoxybenzoic acid. This compound is known for its applications in various fields, including materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Decyloxy)phenyl 4-ethoxybenzoate typically involves the esterification reaction between 4-(decyloxy)phenol and 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(Decyloxy)phenyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, the ester bond can be hydrolyzed to yield 4-(decyloxy)phenol and 4-ethoxybenzoic acid.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation are commonly used.
Major Products Formed
Hydrolysis: 4-(Decyloxy)phenol and 4-ethoxybenzoic acid.
Oxidation: Quinones or other oxidized derivatives of the phenyl ring.
Substitution: Substituted aromatic compounds depending on the specific reaction.
Scientific Research Applications
4-(Decyloxy)phenyl 4-ethoxybenzoate has several applications in scientific research:
Materials Science: It is used in the synthesis of liquid crystalline materials, which have applications in display technologies and advanced optical devices.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules and polymers.
Biomedical Research: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Mechanism of Action
The mechanism of action of 4-(Decyloxy)phenyl 4-ethoxybenzoate in its various applications depends on its chemical structure and reactivity. For instance, in liquid crystalline materials, the compound’s ability to form ordered structures is crucial. The ester linkage and the long alkyl chain contribute to the compound’s mesogenic properties, allowing it to align and form liquid crystalline phases .
Comparison with Similar Compounds
Similar Compounds
4-(Decyloxy)benzoic acid: Similar in structure but lacks the ethoxybenzoate moiety.
4-(Decyloxy)phenyl 4-methoxybenzoate: Similar but with a methoxy group instead of an ethoxy group.
4-(Decyloxy)phenyl 4-butoxybenzoate: Similar but with a butoxy group instead of an ethoxy group.
Uniqueness
4-(Decyloxy)phenyl 4-ethoxybenzoate is unique due to its specific combination of the decyloxy and ethoxybenzoate groups, which impart distinct physical and chemical properties. This combination allows for unique applications in liquid crystalline materials and other advanced materials .
Properties
CAS No. |
61313-93-7 |
|---|---|
Molecular Formula |
C25H34O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4-decoxyphenyl) 4-ethoxybenzoate |
InChI |
InChI=1S/C25H34O4/c1-3-5-6-7-8-9-10-11-20-28-23-16-18-24(19-17-23)29-25(26)21-12-14-22(15-13-21)27-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
RKCOFWMDVRFPTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



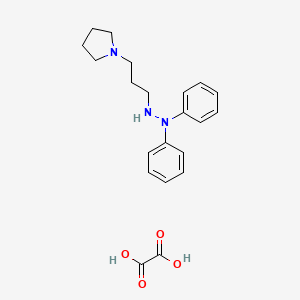
![1-[3-(Benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14578456.png)
![N-[2-(Cyanomethyl)phenyl]-N-(2,6-dichlorophenyl)benzamide](/img/structure/B14578460.png)
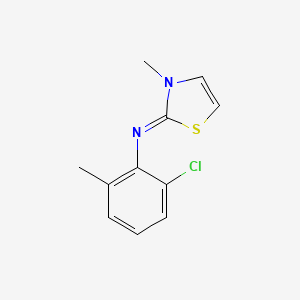
![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)
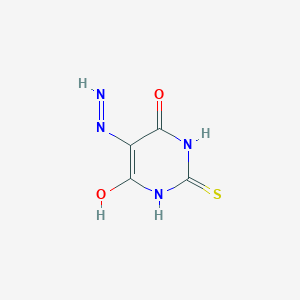
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
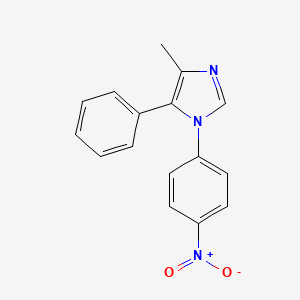
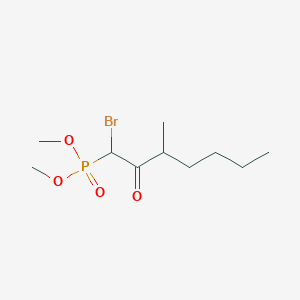

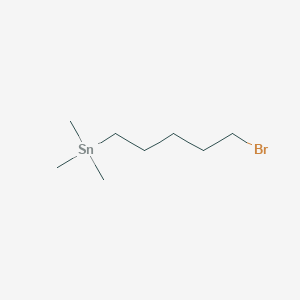
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
